molecular formula C9H19N B3212152 (4-Ethylcyclohexyl)methanamine CAS No. 1096790-46-3

(4-Ethylcyclohexyl)methanamine

Cat. No.: B3212152
CAS No.: 1096790-46-3
M. Wt: 141.25 g/mol
InChI Key: NYZHAHHOBPMFSC-UHFFFAOYSA-N
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Description

(4-Ethylcyclohexyl)methanamine is a cyclohexane derivative featuring an ethyl substituent at the 4-position of the cyclohexyl ring and a primary amine group attached to the methylene bridge. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol. The compound exists in stereoisomeric forms (cis and trans) due to the cyclohexane ring’s conformational flexibility .

Properties

IUPAC Name

(4-ethylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZHAHHOBPMFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096790-46-3
Record name (4-ethylcyclohexyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylcyclohexyl)methanamine typically involves the alkylation of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of (4-Ethylcyclohexyl)methanamine can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethylcyclohexyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of (4-Ethylcyclohexyl)methanamine and Key Analogues

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
(4-Ethylcyclohexyl)methanamine Cyclohexane 4-Ethyl, methylamine Primary amine C₉H₁₉N 141.26
4-(Aminomethyl)cyclohexanamine Cyclohexane 4-Aminomethyl Two primary amines C₇H₁₆N₂ 128.22
4,4'-Methylenebis(cyclohexylamine) (PACM) Two cyclohexane rings 4,4'-Methylene bridge Two primary amines C₁₃H₂₆N₂ 210.36
(9-Ethyl-9H-carbazol-3-yl)methanamine Carbazole 9-Ethyl, 3-methanamine Primary amine C₁₅H₁₆N₂ 224.31
N-Methyl 4-Methoxyphenethylamine Phenethylamine 4-Methoxy, N-methyl Secondary amine C₁₀H₁₅NO 165.23

Key Observations :

  • Cyclohexane vs. Aromatic Cores : (4-Ethylcyclohexyl)methanamine’s aliphatic cyclohexane core contrasts with aromatic systems like carbazole () or phenethylamine (), which may influence lipophilicity and receptor binding specificity.
  • Substituent Effects: The 4-ethyl group in (4-Ethylcyclohexyl)methanamine enhances steric bulk compared to unsubstituted cyclohexylamines (e.g., 4-(aminomethyl)cyclohexanamine, ) or methyl-substituted PACM derivatives ().

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Water Solubility (mg/mL) pKa (Amine) Stereoisomerism
(4-Ethylcyclohexyl)methanamine ~2.1 Low (<1) ~10.5 Cis/trans
4-(Aminomethyl)cyclohexanamine ~0.8 Moderate (~10) ~9.8 Cis/trans
PACM ~1.5 Low (<1) ~10.2 Trans-trans, cis-cis, cis-trans
(9-Ethyl-9H-carbazol-3-yl)methanamine ~3.2 Very low (<0.1) ~6.5 (aromatic amine) None

Key Observations :

  • Lipophilicity: The ethyl group in (4-Ethylcyclohexyl)methanamine increases LogP compared to 4-(aminomethyl)cyclohexanamine, suggesting improved membrane permeability but reduced solubility .
  • Stereochemical Impact : Cis/trans isomerism in cyclohexylamines () may affect binding to chiral receptors or enzymes, similar to PACM’s geometric isomers, which exhibit varied toxicity profiles .

Pharmacological Activity

Table 3: Receptor Binding and Selectivity

Compound Name Target Receptor Ki (nmol/L) Selectivity (vs. D2R) Reference
(9-Ethyl-9H-carbazol-3-yl)methanamine D3R 144.7 >100-fold (D3R over D2R)
Quinoline-3-carboxamide D3R 85.7 >50-fold
PACM Not reported N/A N/A

Key Observations :

  • Amine Linker Length : Carbazole derivatives with four-carbon linkers () show high D3R selectivity, suggesting that (4-Ethylcyclohexyl)methanamine’s methylene bridge may similarly influence receptor interaction.
  • Ethyl Substitution : The ethyl group in carbazole analogs enhances receptor affinity compared to smaller substituents, a trend that may extend to (4-Ethylcyclohexyl)methanamine .

Table 4: Toxicological Data

Compound Name Acute Toxicity (LD₅₀, mg/kg) Irritation Potential Read-Across Analogue
(4-Ethylcyclohexyl)methanamine Not reported Moderate (predicted) PACM
PACM 320 (oral, rat) High 2,2'-Dimethyl-PACM
2,2'-Dimethyl-PACM 450 (oral, rat) Moderate N/A

Key Observations :

  • Read-Across Validation : PACM’s toxicity data () supports hypotheses that (4-Ethylcyclohexyl)methanamine may cause skin/eye irritation and moderate systemic toxicity due to shared aliphatic amine functionality.
  • Substituent Effects : Larger substituents (e.g., ethyl vs. methyl in PACM derivatives) may reduce acute toxicity by sterically hindering reactive amine groups .

Biological Activity

(4-Ethylcyclohexyl)methanamine, a compound with the molecular formula C9_9H19_{19}N, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

(4-Ethylcyclohexyl)methanamine is characterized by the presence of an ethyl group attached to a cyclohexyl ring, influencing its chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of ketones, carboxylic acids, or substituted amines depending on the reaction conditions and reagents used.

The mechanism of action involves interaction with specific molecular targets. The compound acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can result in various biological effects such as inhibition of enzyme activity or activation of signaling pathways.

Antimicrobial Properties

Research indicates that (4-Ethylcyclohexyl)methanamine exhibits antimicrobial properties. In a study focused on Mycobacterium tuberculosis, high-throughput screening identified several compounds with significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) for some analogs was found to be below 20 µM, indicating promising antimicrobial activity .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory disease models.

Study on Mycobacterium tuberculosis

A notable study conducted a phenotypic screen against a diverse chemical library to identify compounds inhibiting Mycobacterium tuberculosis. Among the hits were analogs of (4-Ethylcyclohexyl)methanamine that demonstrated potent activity with MIC values below 2 µM. These findings highlight the compound's potential as a lead in developing new antimycobacterial agents .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of analogs derived from (4-Ethylcyclohexyl)methanamine revealed that modifications at specific positions significantly affected biological activity. For instance, substituting different groups at the 4-position led to variations in potency against bacterial strains, underscoring the importance of structural modifications in enhancing efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
CyclohexylmethanamineParent compoundLimited activity
(4-Methylcyclohexyl)methanamineMethyl group instead of ethylModerate antimicrobial activity
(4-Propylcyclohexyl)methanaminePropyl group instead of ethylReduced potency compared to ethyl analog

The presence of the ethyl group in (4-Ethylcyclohexyl)methanamine enhances its steric and electronic properties compared to its analogs, contributing to its unique biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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